5-chloro-2-fluoro-N-prop-2-enylbenzamide
Description
5-Chloro-2-fluoro-N-prop-2-enylbenzamide is a benzamide derivative characterized by a benzene ring substituted with chlorine at position 5, fluorine at position 2, and a propenyl (allyl) group attached to the amide nitrogen. The structural formula is C₁₁H₁₀ClFNO, with a molecular weight of 239.66 g/mol.
Properties
IUPAC Name |
5-chloro-2-fluoro-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOYMBOFXVSCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent patterns on the benzene ring and amide nitrogen, leading to variations in physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity (logP): The allyl group in the target compound provides moderate lipophilicity (estimated logP ~2.5), balancing solubility and membrane permeability. Compounds with sulfamoyl (logP ~1.8 ) or hydroxy groups (logP ~3.0 ) exhibit lower or higher lipophilicity, respectively.
- Electronic Effects: Chloro and fluoro substituents are electron-withdrawing, enhancing resonance stabilization of the amide bond. Amino groups (electron-donating) in ’s compound may increase hydrogen bonding capacity , while nitro groups () strongly withdraw electrons, altering reactivity .
Pharmacokinetic Considerations
Metabolic Stability :
- Solubility: Hydroxy and amino groups () improve aqueous solubility but may reduce blood-brain barrier penetration .
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